
3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with ethylenediamine to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions could target the imidazolidine ring or the chlorophenyl group, potentially yielding a variety of reduced products.
Substitution: The chlorophenyl group is a likely site for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The aminoethyl group might facilitate binding to biological molecules, while the imidazolidine ring could provide structural stability.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Aminoethyl)-1-phenylimidazolidine-2,4-dione: Lacks the chlorophenyl group, which may affect its biological activity.
3-(2-Aminoethyl)-1-(4-methylphenyl)imidazolidine-2,4-dione: The methyl group could influence its reactivity and interactions.
3-(2-Aminoethyl)-1-(4-fluorophenyl)imidazolidine-2,4-dione: The fluorine atom might enhance its stability and binding affinity.
Uniqueness
The presence of the 4-chlorophenyl group in 3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione could confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
93744-09-3 |
|---|---|
Fórmula molecular |
C11H12ClN3O2 |
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-1-3-9(4-2-8)15-7-10(16)14(6-5-13)11(15)17/h1-4H,5-7,13H2 |
Clave InChI |
BPSJWJVXGUAOKM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)

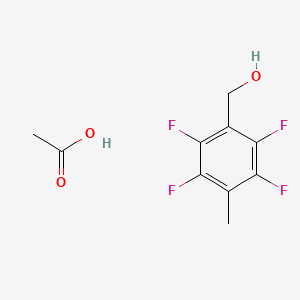
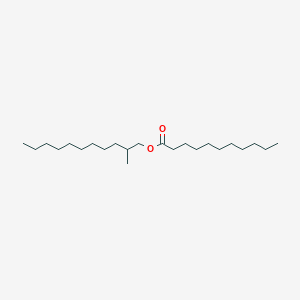
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
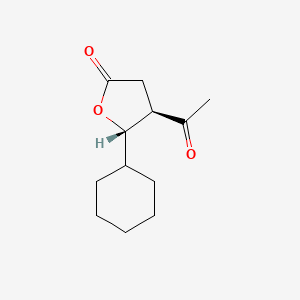
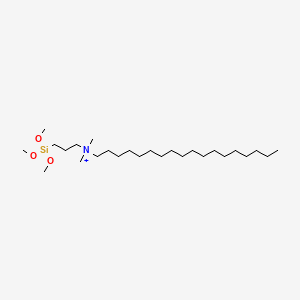

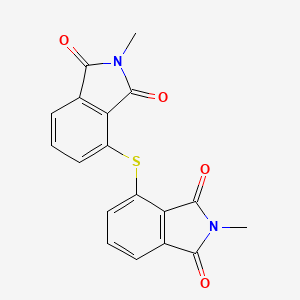
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
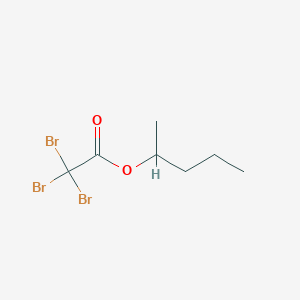

![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
